BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Characterization of 2-
(Methoxycarbonyl)-6-nitrobenzoic Acid: A
Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

2-(Methoxycarbonyl)-6-
Compound Name:
nitrobenzoic acid

Cat. No. B160122

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
(Methoxycarbonyl)-6-nitrobenzoic acid (CAS No: 21606-04-2). Due to the limited availability
of direct experimental spectra in public databases, this document combines theoretical
predictions, data from analogous compounds, and generalized experimental protocols to serve
as a robust resource for researchers. The information herein is intended to guide the analysis,
characterization, and quality control of this compound.

Molecular and Spectroscopic Overview

2-(Methoxycarbonyl)-6-nitrobenzoic acid is a polysubstituted aromatic compound with the
molecular formula CosH7NOe and a molecular weight of approximately 225.16 g/mol .[1][2] Its
structure, featuring a carboxylic acid, a methyl ester, and a nitro group on a benzene ring, gives
rise to a unigue spectroscopic fingerprint. While complete, publicly accessible experimental
datasets are scarce, spectral databases indicate the existence of 3C NMR, vapor-phase IR,
and GC-MS data.[2][3] This guide will present expected spectral characteristics based on these
known functional groups and available data for structurally related molecules.

Summary of Spectroscopic Data
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The following tables summarize the expected and known spectroscopic data for 2-
(Methoxycarbonyl)-6-nitrobenzoic acid. For comparative purposes, data from structurally
similar compounds are included where direct data for the title compound is unavailable.

Table 1: Nuclear Magnetic Resonance (NMR) Data

1H NMR: Direct experimental data for 2-(Methoxycarbonyl)-6-nitrobenzoic acid is not readily
available. The expected proton NMR spectrum would feature signals corresponding to the
three aromatic protons and the three methyl protons of the ester group. The chemical shifts of
the aromatic protons would be influenced by the electron-withdrawing effects of the nitro,
carboxylic acid, and methoxycarbonyl groups.

13C NMR: A 3C NMR spectrum is reported to be available in the SpectraBase database.[2][3]
The expected spectrum would show nine distinct carbon signals.

Expected Chemical Shift

Assignment Notes
(ppm)
Carbonyl C (Acid) 165-175
Carbonyl C (Ester) 165-175
Aromatic C-NO2z 145-155
Aromatic C-COOH 130-140
Aromatic C-COOCHS3 130-140
) Three distinct signals
Aromatic C-H 120-140
expected.
Methyl C (-OCH5) 50-60

Table 2: Infrared (IR) Spectroscopy Data

A vapor-phase IR spectrum is noted in the SpectraBase database.[3] The characteristic
vibrational frequencies for the functional groups present in 2-(Methoxycarbonyl)-6-
nitrobenzoic acid are well-established.
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Wavenumber (cm~?) Vibrational Mode Functional Group
3300-2500 (broad) O-H stretch Carboxylic Acid
~3000 C-H stretch Aromatic

~1730 C=0 stretch Ester

~1700 C=0 stretch Carboxylic Acid
~1530 Asymmetric NOz2 stretch Nitro Group

~1350 Symmetric NOz2 stretch Nitro Group
1320-1210 C-O stretch Carboxylic Acid/Ester

Note: The precise peak positions can be influenced by the electronic environment and steric
interactions within the molecule.

Table 3: Mass Spectrometry (MS) Data

A gas chromatography-mass spectrum (GC-MS) is reported to be available.[2][3] The mass
spectrum provides critical information on the molecular weight and fragmentation pattern of the

molecule.
m/z Value Assignment Notes
225 [M]* Molecular lon
Loss of the methoxy group
194 [M - OCHs]*
from the ester.[1]
Decarboxylation of the
181 [M - CO2)* . .
carboxylic acid group.
Loss of the carboxylic acid
164 [M - COOH - H20]*

group and water.

Experimental Protocols
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The following sections detail generalized protocols for acquiring NMR, IR, and MS data for 2-
(Methoxycarbonyl)-6-nitrobenzoic acid. These methodologies are based on standard
practices for the analysis of aromatic nitro compounds.[1][2][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.
Methodology:

o Sample Preparation: Accurately weigh 5-10 mg of 2-(Methoxycarbonyl)-6-nitrobenzoic
acid and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-ds or CDCIs) in a clean NMR tube. Ensure the sample is fully dissolved, using
sonication if necessary.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped
with a probe capable of detecting both *H and 13C nuclei.

e 1H NMR Data Acquisition:
o Acquire a standard one-dimensional proton spectrum.

o Typical parameters include a spectral width of 0-12 ppm, a pulse angle of 30-45°, an
acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

e 13C NMR Data Acquisition:

o Acquire a one-dimensional carbon spectrum with proton decoupling to simplify the
spectrum to singlet peaks for each carbon.

o A greater number of scans will be required compared to *H NMR due to the low natural
abundance of 3C.

o Set the spectral width to cover a range of 0-200 ppm.
» Data Processing:

o Apply a Fourier transform to the acquired Free Induction Decay (FID).
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[e]

Phase and baseline correct the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak as an internal reference
(e.g., DMSO-ds at 2.50 ppm for *H and 39.52 ppm for 13C).[4]

o

o

Integrate the signals in the *H spectrum to determine the relative proton ratios.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to

[¢]

the respective nuclei in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:
o Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent like
isopropanol and allowing it to air dry.

o Place a small amount of the solid 2-(Methoxycarbonyl)-6-nitrobenzoic acid sample
directly onto the ATR crystal.

o Apply pressure using the ATR accessory's pressure arm to ensure good contact between
the sample and the crystal.

e Instrumentation: Use a benchtop FT-IR spectrometer.
» Data Acquisition:
o Collect a background spectrum of the empty, clean ATR crystal.
o Collect the sample spectrum over a typical range of 4000-400 cm™—1.
o Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

e Data Analysis:
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o The background spectrum is automatically subtracted from the sample spectrum.

o lIdentify the characteristic absorption bands and correlate them to the functional groups
present in the molecule (as outlined in Table 2).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Preparation: Dissolve a small amount of the sample (typically <1 mg) in a volatile
organic solvent such as methanol or acetonitrile.

e Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron
lonization - EI) and mass analyzer (e.g., Quadrupole or Time-of-Flight - TOF). For GC-MS, a
gas chromatograph is used for sample introduction and separation.

e Data Acquisition (GC-MS):

o Inject the sample solution into the GC, where it is vaporized and separated on a capillary
column.

o The separated components elute from the column and enter the ion source of the mass
spectrometer.

o In the ion source, molecules are ionized (e.g., by a 70 eV electron beam in El mode).

o The resulting ions are accelerated into the mass analyzer and separated based on their
mass-to-charge (m/z) ratio.

o A detector records the abundance of each ion.
o Data Analysis:

o ldentify the molecular ion peak ([M]*), which corresponds to the molecular weight of the
compound.
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o Analyze the fragmentation pattern by identifying the m/z values of the major fragment ions.

o Propose fragmentation pathways to explain the observed fragments, which can provide
structural confirmation.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis and the general
workflow for obtaining and interpreting the data.
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Spectroscopic Analysis Workflow for 2-(Methoxycarbonyl)-6-nitrobenzoic Acid

Compound Synthesis & Purification

Synthesis of 2-(Methoxycarbonyl)-6-nitrobenzoic Acid

:

Purification (e.g., Recrystallization, Chromatography)

Spectroscopic Analysis

NMR Spectroscopy Mass Spectrometry

FT-IR Spectroscopy

(*H and 12C) (e.g., GC-MS)
/ Data Interpretation & Structural Elucidation
N.MR Da_lta Analy_5|§:_ ’ IR Data Analysis: MS Data Analysis:
Chemical Shifts, Multiplicities, . e . .
Integration Functional Group Identification Molecular Weight, Fragmentation

Structural Confirmation

Click to download full resolution via product page

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of 2-
(Methoxycarbonyl)-6-nitrobenzoic acid.
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Logical Relationship of Spectroscopic Data
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Caption: Logical relationship between molecular properties and the corresponding
spectroscopic techniques used for their determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Characterization of 2-
(Methoxycarbonyl)-6-nitrobenzoic Acid: A Technical Guide]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b160122#spectroscopic-data-for-2-
methoxycarbonyl-6-nitrobenzoic-acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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